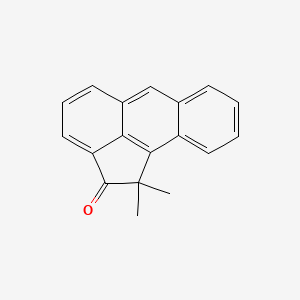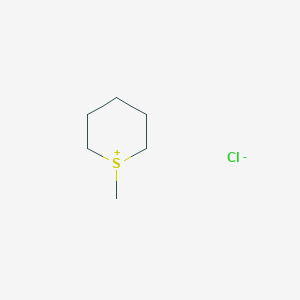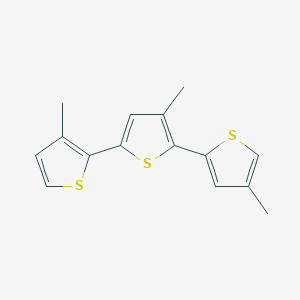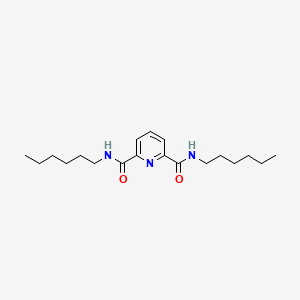
2,6-Pyridinedicarboxamide, N,N'-dihexyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Pyridinedicarboxamide, N,N’-dihexyl- is a chemical compound known for its unique structure and properties It is a derivative of pyridine, featuring two carboxamide groups at the 2 and 6 positions of the pyridine ring, with hexyl groups attached to the nitrogen atoms of the carboxamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pyridinedicarboxamide, N,N’-dihexyl- typically involves the reaction of 2,6-pyridinedicarboxylic acid dichloride with hexylamine. The reaction is carried out in the presence of a base, such as triethylamine, in a solvent like dimethylformamide (DMF). The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product .
Industrial Production Methods
While specific industrial production methods for 2,6-Pyridinedicarboxamide, N,N’-dihexyl- are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,6-Pyridinedicarboxamide, N,N’-dihexyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide groups to amine groups.
Substitution: The hexyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine dicarboxylic acids, while reduction can produce pyridine diamines. Substitution reactions can result in various alkyl or aryl derivatives of the original compound.
科学的研究の応用
2,6-Pyridinedicarboxamide, N,N’-dihexyl- has several scientific research applications:
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes.
Industry: Used in the preparation of advanced materials, such as molecular turnstiles and sensors
作用機序
The mechanism of action of 2,6-Pyridinedicarboxamide, N,N’-dihexyl- involves its ability to act as a tridentate ligand, coordinating with metal ions through its nitrogen and oxygen atoms. This coordination can stabilize reactive species, facilitate catalytic reactions, and influence the electronic properties of the metal center . The compound’s molecular targets include transition metal ions, and its pathways involve forming stable complexes that can participate in various chemical and biological processes.
類似化合物との比較
Similar Compounds
2,6-Pyridinedicarboxamide: Lacks the hexyl groups, making it less hydrophobic and potentially less effective in certain applications.
N,N’-Diethyl-2,6-pyridinedicarboxamide: Features shorter ethyl groups instead of hexyl groups, affecting its solubility and reactivity.
N,N’-Diisopropyl-2,6-pyridinedicarboxamide: Contains bulkier isopropyl groups, which can influence its steric properties and coordination behavior.
Uniqueness
2,6-Pyridinedicarboxamide, N,N’-dihexyl- is unique due to its hexyl groups, which enhance its hydrophobicity and potentially improve its performance in non-polar environments. This makes it particularly useful in applications requiring hydrophobic interactions or in non-aqueous systems.
特性
CAS番号 |
126230-13-5 |
|---|---|
分子式 |
C19H31N3O2 |
分子量 |
333.5 g/mol |
IUPAC名 |
2-N,6-N-dihexylpyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C19H31N3O2/c1-3-5-7-9-14-20-18(23)16-12-11-13-17(22-16)19(24)21-15-10-8-6-4-2/h11-13H,3-10,14-15H2,1-2H3,(H,20,23)(H,21,24) |
InChIキー |
ZDGDBMUQXGUDAL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCNC(=O)C1=NC(=CC=C1)C(=O)NCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol](/img/structure/B14289008.png)
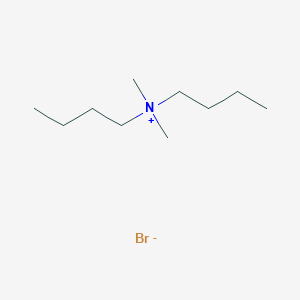
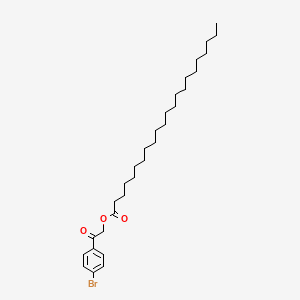

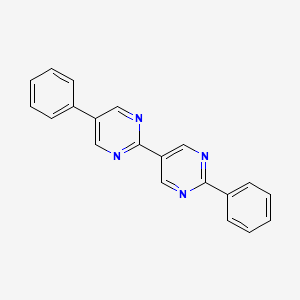
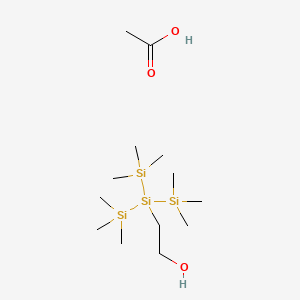
![[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane](/img/structure/B14289046.png)
![4-[2-(3-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B14289054.png)
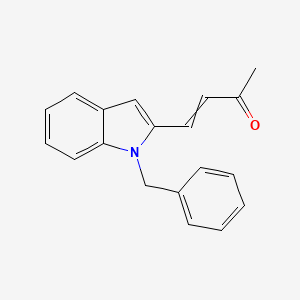
![6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol](/img/structure/B14289057.png)
